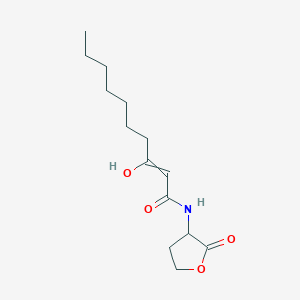
3-hydroxy-N-(2-oxooxolan-3-yl)dec-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dec-2-enamide is an organic compound belonging to the class of N-acyl-alpha amino acids and derivatives. This compound is characterized by the presence of a hydroxy group, a tetrahydrofuran ring, and a dec-2-enamide chain. It has a molecular formula of C14H23NO4 and a molecular weight of 269.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dec-2-enamide typically involves the reaction of dec-2-enoyl chloride with 3-hydroxy-2-oxotetrahydrofuran in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dec-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the tetrahydrofuran ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of 3-oxo-N-(2-oxotetrahydrofuran-3-yl)dec-2-enamide.
Reduction: Formation of 3-hydroxy-N-(2-hydroxytetrahydrofuran-3-yl)dec-2-enamide.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dec-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dec-2-enamide involves its interaction with specific molecular targets and pathways. It is known to activate cell division by increasing transcription from promoters upstream of the ftsQAZ gene cluster . This activation leads to enhanced cell proliferation and growth.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide
- 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide
- N-(2-oxotetrahydrofuran-3-yl)nonanamide
Uniqueness
3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dec-2-enamide is unique due to its specific structural features, including the presence of a dec-2-enamide chain and a hydroxy group on the tetrahydrofuran ring. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C14H23NO4 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
3-hydroxy-N-(2-oxooxolan-3-yl)dec-2-enamide |
InChI |
InChI=1S/C14H23NO4/c1-2-3-4-5-6-7-11(16)10-13(17)15-12-8-9-19-14(12)18/h10,12,16H,2-9H2,1H3,(H,15,17) |
InChI Key |
XYPWGKVAIGCLCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=CC(=O)NC1CCOC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


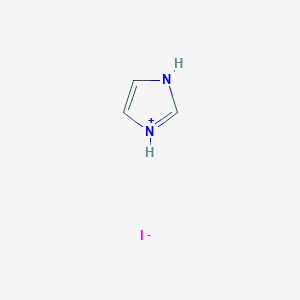
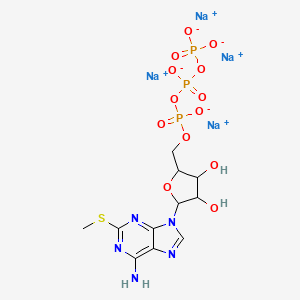
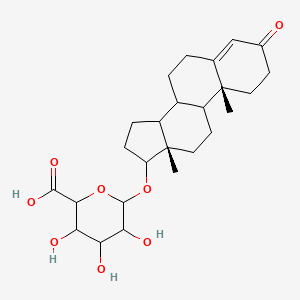
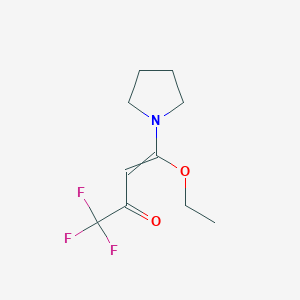
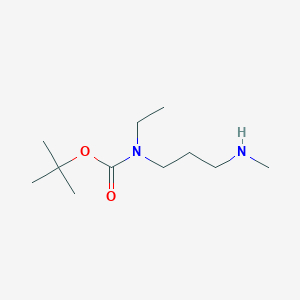
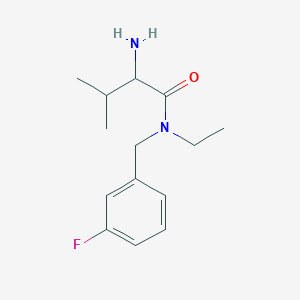
![cyclopenta-1,3-diene,ditert-butyl-[5-[(1R)-1-diphenylphosphanylethyl]cyclopenta-1,3-dien-1-yl]phosphane,iron(2+)](/img/structure/B14785393.png)
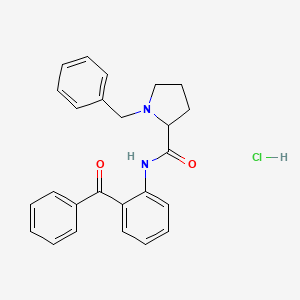
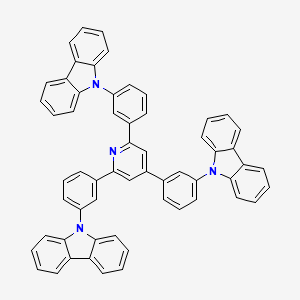
![3-[3-(Bromomethyl)-5-iodophenyl]-3-(trifluoromethyl)-3H-diazirine](/img/structure/B14785408.png)
![(10R,13S)-17-acetyl-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B14785414.png)
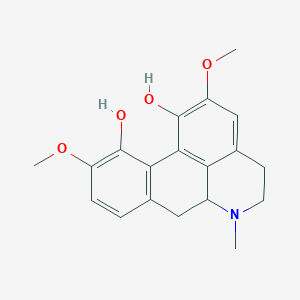
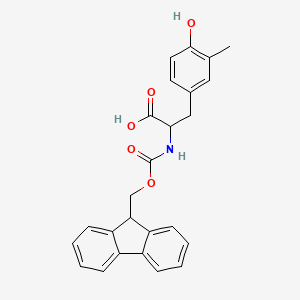
![(9R,10S,13S,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrate](/img/structure/B14785452.png)
